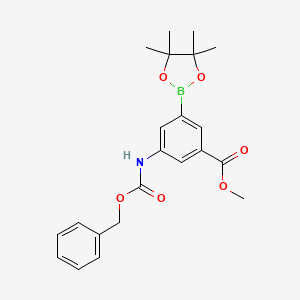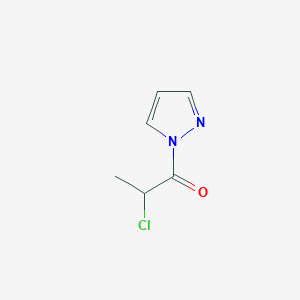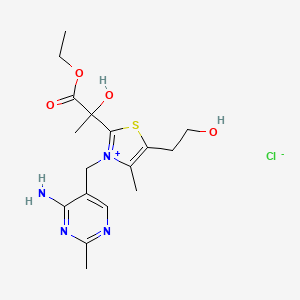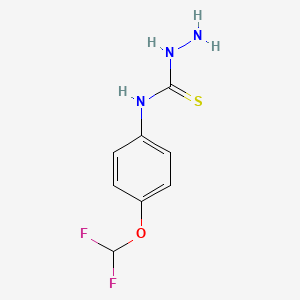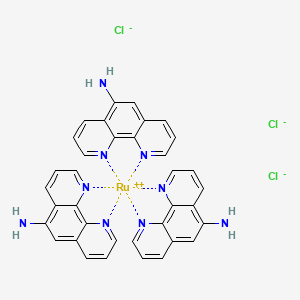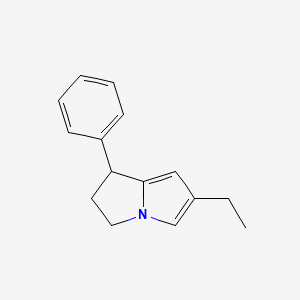![molecular formula C9H15IO B12862786 4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane](/img/structure/B12862786.png)
4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Iodomethyl)-1-methyl-2-oxabicyclo[222]octane is a bicyclic organic compound that features an iodomethyl group and a methyl group attached to an oxabicyclo[222]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This reaction proceeds under mild conditions and provides the desired product in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. These reactions typically occur under mild conditions with polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include azido, cyano, and thiomethyl derivatives.
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Products include methyl derivatives and other reduced forms.
Scientific Research Applications
4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane has several applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with unique mechanisms of action.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane involves its ability to act as a nucleophile or electrophile in various chemical reactions . The iodomethyl group can participate in nucleophilic substitution reactions, while the bicyclic structure provides stability and rigidity to the molecule. This allows it to interact with specific molecular targets and pathways, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound with similar structural features but different functional groups.
2-Oxabicyclo[2.2.2]octane: A related compound used as a bioisostere of the phenyl ring.
Uniqueness
4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to other bicyclic compounds. This makes it particularly useful in nucleophilic substitution reactions and as a precursor for further functionalization.
Properties
Molecular Formula |
C9H15IO |
|---|---|
Molecular Weight |
266.12 g/mol |
IUPAC Name |
4-(iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H15IO/c1-8-2-4-9(6-10,5-3-8)7-11-8/h2-7H2,1H3 |
InChI Key |
KCMZCTUDJKLGLF-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1)(CO2)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


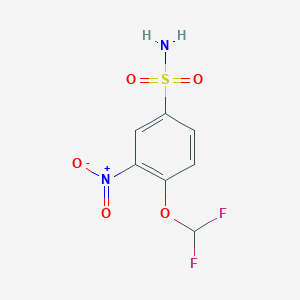
![1H-Pyrazolo[4,3-d]thiazole-5-methanamine](/img/structure/B12862718.png)
![2-Aminobenzo[d]oxazole-7-carboxamide](/img/structure/B12862725.png)
![1h-Pyrrolo[3,2-b]pyridine-7-acetonitrile](/img/structure/B12862730.png)
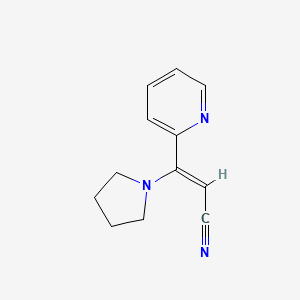
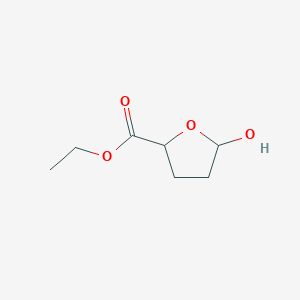
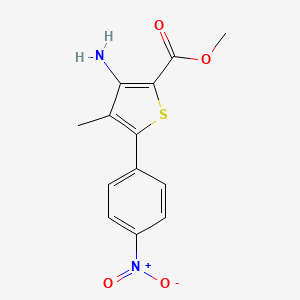
![Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate](/img/structure/B12862737.png)
